Cas no 69611-01-4 (Cis-2-buten-1-ylboronic acid, pinacol ester)
Cis-2-buten-1-ylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- (Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,2-(2Z)-2-buten-1-yl-4,4,5,5-tetramethyl-
- CIS-2-BUTEN-1-YLBORONIC ACID, PINACOL ESTER
- cis-Crotylboronic acid pinacol ester
- (Z)-2-(But-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(2Z)-2-butenyl-4,4,5,5-tetramethyl-(9CI)
- 1,3,2-Dioxaborolane,2-(2-butenyl)-4,4,5,5-tetramethyl-, (Z)-
- MFCD09842772
- cis-Crotylboronic acid pinacol ester, 97%
- BS-22591
- A866799
- 2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- CS-0129387
- SCHEMBL2694129
- 2-[(Z)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(2Z)-But-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AKOS015999639
- 69611-01-4
- DTXSID80474043
- ARSSMJZIAKUXEW-SREVYHEPSA-N
- Z-2-Buten-1-yl-boronic acid pinacol ester, Z-Crotylboronic acid pinacol ester, cis-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cis-2-buten-1-ylboronic acid, pinacol ester
-
- MDL: MFCD09842772
- Inchi: 1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6-
- InChI Key: ARSSMJZIAKUXEW-SREVYHEPSA-N
- SMILES: O1B(C/C=C\C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 181.15147
- Monoisotopic Mass: 182.1478100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: No data available
- Density: 0.884 g/mL at 25 °C
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Fahrenheit: 143.6 ° f
Celsius: 62 ° c - Refractive Index: n20/D 1.435
- PSA: 18.46
- Vapor Pressure: Not available
Cis-2-buten-1-ylboronic acid, pinacol ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8°C
Cis-2-buten-1-ylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038780-1g |
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
69611-01-4 | 95% | 1g |
$1700.34 | 2023-09-01 | |
| Alichem | A449038780-5g |
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
69611-01-4 | 95% | 5g |
$4755.08 | 2023-09-01 | |
| TRC | B692648-25mg |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B692648-50mg |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 50mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B692648-100mg |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 100mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B692648-250mg |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 250mg |
$ 207.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO959-1g |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 95% | 1g |
2018.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO959-200mg |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 95% | 200mg |
738.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO959-50mg |
Cis-2-buten-1-ylboronic acid, pinacol ester |
69611-01-4 | 95% | 50mg |
280.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z918651-250mg |
(Z)-2-(But-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
69611-01-4 | 95% | 250mg |
¥700.20 | 2022-08-31 |
Cis-2-buten-1-ylboronic acid, pinacol ester Suppliers
Cis-2-buten-1-ylboronic acid, pinacol ester Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on Cis-2-buten-1-ylboronic acid, pinacol ester
Cis-2-buten-1-ylboronic acid, pinacol ester (CAS No. 69611-01-4): A Versatile Building Block in Modern Organic Synthesis and Drug Development
Cis-2-buten-1-ylboronic acid, pinacol ester, identified by its Chemical Abstracts Service (CAS) number 69611-01-4, is a highly valuable compound in the realm of organic synthesis and pharmaceutical research. This organoboron derivative, specifically a pinacol ester of boronic acid, has garnered significant attention due to its utility as a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is pivotal in constructing complex molecular architectures.
The compound's structure, featuring a cis-2-butenyl group attached to a boronic acid moiety protected as a pinacol ester, imparts unique reactivity and stability. The boronic acid functionality is crucial for its role in transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds under mild conditions. This makes Cis-2-buten-1-ylboronic acid, pinacol ester an indispensable tool for synthetic chemists aiming to develop novel heterocycles, polymers, and fine chemicals.
In recent years, the applications of this compound have expanded into the pharmaceutical industry, where it serves as a precursor for the synthesis of biologically active molecules. The ability to introduce aryl or vinyl groups via Suzuki-Miyaura coupling allows for the rapid assembly of complex drug candidates. For instance, recent studies have demonstrated its utility in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The modular nature of these reactions facilitates the exploration of diverse chemical libraries, accelerating drug discovery processes.
The pinacol ester protection of the boronic acid group enhances the compound's handling properties by increasing its solubility and stability under various reaction conditions. This protection is essential for preventing unwanted side reactions that could compromise the yield and purity of the final product. Moreover, the cis configuration of the butenyl group influences the electronic properties of the boron center, making it more susceptible to nucleophilic attack during cross-coupling reactions. This feature has been exploited in optimizing reaction conditions to achieve higher efficiencies.
Advances in catalytic systems have further underscored the importance of Cis-2-buten-1-ylboronic acid, pinacol ester. Recent developments in palladium and nickel catalysis have enabled more efficient and selective couplings, reducing reliance on harsh reagents and improving environmental sustainability. These innovations have opened new avenues for applying this compound in large-scale synthesis and industrial processes. For example, ligand design improvements have allowed for milder reaction conditions, reducing energy consumption and waste generation.
The compound's role extends beyond pharmaceuticals into materials science. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. Researchers are exploring its use in creating conductive polymers and organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The versatility of Cis-2-buten-1-ylboronic acid, pinacol ester underscores its significance as a multifunctional building block.
From a mechanistic standpoint, understanding how this compound interacts with various catalysts and reagents has led to deeper insights into organoboron chemistry. Computational studies have helped elucidate reaction pathways, enabling chemists to predict outcomes with greater accuracy. This knowledge is crucial for designing synthetic strategies that maximize yield while minimizing byproducts. The integration of computational methods with experimental techniques has revolutionized how researchers approach complex synthetic challenges.
The demand for high-purity Cis-2-buten-1-ylboronic acid, pinacol ester has driven advancements in manufacturing processes. Continuous flow chemistry has emerged as a powerful tool for producing this compound efficiently and cost-effectively. This approach offers better control over reaction parameters such as temperature and pressure, leading to improved reproducibility and scalability. Such innovations are vital for meeting the growing needs of industries reliant on specialized intermediates.
In conclusion, Cis-2-buten-1-ylboronic acid, pinacol ester (CAS No. 69611-01-4) represents a cornerstone in modern synthetic chemistry. Its broad applicability across pharmaceuticals and materials science underscores its importance as a versatile intermediate. As research continues to uncover new uses for this compound, its role in advancing scientific discovery is poised to grow even further. The ongoing development of innovative catalytic systems and synthetic methodologies ensures that this organoboron derivative will remain at the forefront of chemical innovation.
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